REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:5]=[C:6](N)[CH:7]=[CH:8][C:9]=2[F:10])[CH2:3][CH2:2]1.[I-:12].[Cs+].II.N(OCCC(C)C)=O>COCCOC>[CH:1]1([C:4]2[CH:5]=[C:6]([I:12])[CH:7]=[CH:8][C:9]=2[F:10])[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1C=C(C=CC1F)N
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Cs+]
|
Name
|
cuprous iodide
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
176 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1.11 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
partitioned between pentane and sat. NH4Cl solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 5% sodium thiosulfite and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (100% pentane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C=CC(=C1)I)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 262 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |